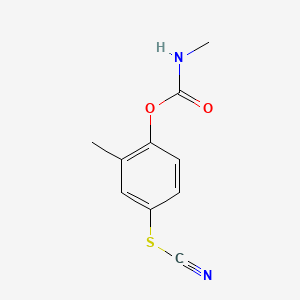

Thiocyanic acid, 3-methyl-4-(((methylamino)carbonyl)oxy)phenyl ester

Description

Thiocyanic acid, 3-methyl-4-(((methylamino)carbonyl)oxy)phenyl ester is a phenyl thiocyanate derivative with a complex substitution pattern. Its structure features a phenyl ring substituted at position 3 with a methyl group (-CH₃) and at position 4 with a ((methylamino)carbonyl)oxy group (-O-C(O)-NHCH₃). Its molecular formula is inferred to be C₁₀H₁₀N₂O₃S, with a molecular weight of approximately 238.27 g/mol.

However, the absence of explicit experimental data for this compound necessitates comparisons with structurally similar analogs to infer its properties.

Properties

CAS No. |

6074-35-7 |

|---|---|

Molecular Formula |

C10H10N2O2S |

Molecular Weight |

222.27 g/mol |

IUPAC Name |

(2-methyl-4-thiocyanatophenyl) N-methylcarbamate |

InChI |

InChI=1S/C10H10N2O2S/c1-7-5-8(15-6-11)3-4-9(7)14-10(13)12-2/h3-5H,1-2H3,(H,12,13) |

InChI Key |

CJCCQQQEEXAGIP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)SC#N)OC(=O)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiocyanic acid, 3-methyl-4-(((methylamino)carbonyl)oxy)phenyl ester typically involves the reaction of 3-methyl-4-hydroxyphenyl thiocyanate with methyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the ester bond. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and efficiency. The raw materials are carefully measured and mixed, and the reaction is monitored to maintain optimal conditions. The final product is then purified using techniques such as crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

化学反应分析

Thiocyanic acid, 3-methyl-4-(((methylamino)carbonyl)oxy)phenyl ester (以下简称为目标化合物)作为含硫氰酸酯官能团的复杂有机分子,其反应行为主要受酯基和硫氰基团的影响。以下从合成、水解、亲核取代及其他典型反应展开详细分析。

合成反应

目标化合物的合成可通过以下两种途径:

-

酯化反应 :利用硫氰酸与对羟基取代的苯酚衍生物(如3-甲基-4-氨基乙酰氧基苯酚)在酸性条件下反应,生成硫氰酸酯。

-

亲核取代反应 :硫氰酸盐与相应的酚衍生物在碱性介质中反应,通过碱性条件下的Sn2机制完成取代。

合成条件对比

| 条件类型 | 反应条件 | 主要试剂 | 产物特征 |

|---|---|---|---|

| 酯化反应 | H2SO4催化 | 苯酚衍生物 | 高纯度产物 |

| 亲核取代反应 | NaOH溶液 | 硫氰酸盐 | 分子量较大产物 |

酸性水解

反应机制:

反应条件对比

| 条件类型 | 催化剂 | 溶剂 | 加热条件 | 产物稳定性 |

|---|---|---|---|---|

| 酯性水解 | H2SO4 | 水/乙醇混合液 | 加热至70-80℃ | 易氧化 |

| 碱性水解 | NaOH | 水溶液 | 常温 | 产物更稳定 |

亲核取代反应

硫氰酸酯基团易发生Sn2机制的亲核取代反应,如与次氯酸钠反应生成硫酸盐:

反应特点 :

-

选择性高(硫氰酸酯基团优先反应);

-

产物可作为药物中间体(如抗凝剂前体)。

格氏试剂反应

目标化合物的酯基可通过格氏试剂双重反应生成三级醇:

textR-C(OH)-CH2-CH2-O-R'

(R'为酯基母体)

氨解反应

由于分子中含有甲基氨基乙酰氧基取代基,可能发生以下反应:

-

酯基转氨基 :在强碱条件下,酯基可能转化为氨基衍生物;

-

氨基保护反应 :需通过保护基(如Boc)稳定化处理后再进行反应。

分解反应

在高温条件下,硫氰酸酯基团可能分解为一氧化碳、氰化物及醚类产物:

安全注意 :分解产物具有毒性,需严格控制反应条件。

数据表格总结

关键反应对比

| 反应类型 | 试剂 | 条件 | 主产物 | 应用领域 |

|---|---|---|---|---|

| 酯基水解 | H+/H2O | 加热 | 羧酸 | 药物合成 |

| 格氏试剂反应 | RMgX | 干燥乙醚 | 三级醇 | 有机合成 |

| 亲核取代 | Nu- | 极性溶剂 | 取代产物 | 材料化学 |

研究现状与应用前景

目前,该化合物在药物研发领域展现出潜力,尤其是其硫氰酸酯基团与酯基的协同作用可能赋予其特殊生物活性。研究重点应聚焦于:

-

选择性反应性调控 :开发针对硫氰酸酯基团的特异性反应条件;

-

酶促反应研究 :探索生物催化水解途径以提高反应效率;

-

多功能化设计 :结合酯基与氨基的协同效应,开发新型药物前体。

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research indicates that thiocyanic acid derivatives exhibit antimicrobial activity. Studies have shown that compounds similar to thiocyanic acid can inhibit the growth of various bacteria and fungi. This property is particularly useful in developing new antimicrobial agents to combat resistant strains of pathogens .

Drug Delivery Systems

Thiocyanic acid esters are being explored as potential drug delivery systems. Their ability to form stable complexes with metal ions suggests they could be used to enhance the solubility and bioavailability of poorly soluble drugs. This application is particularly relevant for cancer therapeutics where targeted delivery is crucial .

Enzyme Inhibition

The compound has been studied for its effects on enzyme activity. Specifically, it has been observed to inhibit certain thiol-dependent enzymes, which could play a role in developing treatments for diseases where these enzymes are implicated .

Materials Science

Synthesis of Functional Materials

Thiocyanic acid derivatives are utilized in synthesizing functional materials, including polymers and nanomaterials. Their unique chemical structure allows them to participate in various polymerization reactions, leading to materials with tailored properties for specific applications such as sensors or catalysts .

Corrosion Inhibition

In materials science, thiocyanic acid compounds have been investigated as corrosion inhibitors for metals. Their ability to form protective films on metal surfaces can prevent oxidation and degradation, thus extending the lifespan of metal components in industrial applications .

Environmental Applications

Water Treatment

Thiocyanic acid and its derivatives have potential applications in water treatment processes. They can be used to remove heavy metals from wastewater through complexation reactions, thereby reducing environmental contamination .

Bioremediation

Research has also focused on the use of thiocyanic acid compounds in bioremediation strategies. Their ability to interact with various pollutants makes them suitable candidates for developing methods to detoxify contaminated environments .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of thiocyanic acid, 3-methyl-4-(((methylamino)carbonyl)oxy)phenyl ester involves its interaction with specific molecular targets. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The ester group can undergo hydrolysis, releasing the active thiocyanate moiety, which can then exert its effects on cellular pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with the target molecule, primarily through substituted phenyl thiocyanate backbones or analogous functional groups:

Thiocyanic Acid, 4-Hydroxy-3-Methylphenyl Ester (CAS 3774-53-6)

- Structure : Substituted at positions 3 (methyl) and 4 (hydroxy).

- Properties: Limited data available, but hydroxy groups typically enhance solubility in polar solvents compared to non-polar substituents .

Thiocyanic Acid, 4-Chlorophenyl Ester (CAS 3226-37-7)

- Structure : Substituted at position 4 with chlorine.

- Key Differences: Chlorine’s electron-withdrawing nature increases polarity and may elevate melting points compared to methyl or amino groups.

- Properties: Molecular formula C₇H₄ClNS (MW: 169.63 g/mol). No explicit melting point data, but chlorine’s electronegativity likely enhances intermolecular forces .

Thiocyanic Acid, 4-Amino-2-Fluorophenyl Ester (CAS 14512-86-8)

- Structure: Substituted at positions 2 (fluoro) and 4 (amino).

- Key Differences: Fluorine and amino groups introduce dual electronic effects (electron-withdrawing and donating).

- Properties : Molecular formula C₇H₅FN₂S (MW: 168.19 g/mol); melting point 41–43°C , attributed to fluorine’s polarity and crystalline packing .

4-[Benzyl(Ethyl)Amino]Phenyl Thiocyanate (CAS 5335-85-3)

- Structure: Substituted at position 4 with a benzyl(ethyl)amino group.

- Key Differences : Bulky substituent increases molecular weight (C₁₆H₁₇N₂S , MW: ~269.39 g/mol) and likely reduces volatility.

- Applications: Potential use in polymer or surfactant chemistry due to the hydrophobic benzyl group .

Thiocyanic Acid, 2-Methyl-4-[[(Methylamino)Carbonyl]Oxy]-5-(1-Methylethyl)Phenyl Ester (CAS 2752-74-1)

- Structure: Shares the ((methylamino)carbonyl)oxy group but adds a 5-isopropyl substituent.

- Key Differences : Increased steric hindrance may reduce reactivity compared to the target compound.

- Properties : Molecular formula C₁₂H₁₇N₂O₂S (MW: ~252.35 g/mol) .

Comparative Data Table

*Calculated based on formula C₈H₇NO₂S.

Key Findings and Trends

Substituent Effects on Polarity: Electron-withdrawing groups (e.g., -Cl, -F) increase polarity and intermolecular forces, leading to higher melting points (e.g., 41–43°C for the fluoro analog ). Hydrogen-bond donors (e.g., -OH, -NH) enhance solubility in polar solvents, as seen in the hydroxy-substituted compound .

Steric and Electronic Influence: Bulky groups (e.g., benzyl(ethyl)amino , isopropyl ) reduce reactivity by hindering molecular interactions. The target’s ((methylamino)carbonyl)oxy group balances moderate polarity with hydrogen-bonding capability, suggesting intermediate solubility and reactivity.

Molecular Weight and Applications :

- Higher molecular weight analogs (e.g., CAS 5335-85-3, MW ~269 g/mol) may find use in materials science, while lighter compounds (e.g., CAS 14512-86-8, MW ~168 g/mol) are suited for small-molecule pharmaceuticals.

Biological Activity

Thiocyanic acid, 3-methyl-4-(((methylamino)carbonyl)oxy)phenyl ester, also known by its chemical formula C13H16N2O2S, is a compound of interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C13H16N2O2S

- Molecular Weight : 264.35 g/mol

- CAS Number : 2752-74-1

1. Anti-inflammatory Properties

Research has indicated that thiocyanic acid derivatives exhibit significant anti-inflammatory effects. In a study investigating the interaction of thiocyanate with zinc(II) metal ions, compounds showed promising antibacterial and anti-inflammatory activities. The mechanism involves the modulation of inflammatory pathways, suggesting potential use in treating inflammatory diseases .

2. Antimicrobial Activity

Thiocyanic acid derivatives have demonstrated antimicrobial properties against various pathogens. A comparative study showed that these compounds could inhibit the growth of both Gram-positive and Gram-negative bacteria. The effectiveness varied based on the specific structure of the thiocyanate derivative, indicating that modifications can enhance antimicrobial potency .

3. Cytotoxic Effects

In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. The compound was found to induce apoptosis in human cancer cells through mitochondrial pathways, making it a candidate for further development in cancer therapeutics .

Case Study 1: Anti-cancer Activity

A study published in a peer-reviewed journal explored the cytotoxic effects of thiocyanic acid derivatives on breast cancer cell lines. The results indicated that these compounds significantly reduced cell viability and induced apoptosis at micromolar concentrations. The study concluded that further investigations are warranted to elucidate the underlying mechanisms and potential clinical applications .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of thiocyanic acid derivatives against Staphylococcus aureus and Escherichia coli. The findings revealed that certain modifications to the thiocyanate structure enhanced antibacterial activity, suggesting a pathway for developing new antibiotics from these compounds .

Research Findings Summary

| Study Focus | Key Findings | Implications |

|---|---|---|

| Anti-inflammatory Effects | Significant reduction in inflammation markers | Potential treatment for inflammatory diseases |

| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria | Development of new antimicrobial agents |

| Cytotoxicity in Cancer Cells | Induced apoptosis in breast cancer cell lines | Potential for cancer therapy |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing thiocyanic acid esters such as thiocyanic acid, 3-methyl-4-(((methylamino)carbonyl)oxy)phenyl ester?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting a substituted phenol derivative with methyl isothiocyanate or its analogs in polar aprotic solvents like dimethylformamide (DMF) under basic conditions (e.g., potassium hydroxide). For example, arylisothiocyanate intermediates can react with hydroxyl-containing precursors to form thiocyanate esters, followed by purification via recrystallization or column chromatography .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

- Methodological Answer :

- GC-MS with Derivatization : Trimethylsilyl (TMS) derivatization using reagents like BSTFA enhances volatility for gas chromatography-mass spectrometry (GC-MS) analysis, enabling detection of hydroxyl or carboxyl groups .

- Elemental Analysis : Combustion analysis verifies C, H, N, and S content to confirm stoichiometry.

- Spectroscopy : FT-IR identifies functional groups (e.g., SCN stretch at ~2100 cm⁻¹), while NMR (¹H/¹³C) resolves substituent positions on the phenyl ring .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer : Stability studies should assess hydrolysis kinetics in buffered solutions (pH 2–12) at controlled temperatures (25–60°C). Monitor degradation via HPLC or UV-Vis spectroscopy, focusing on thiocyanate (SCN⁻) release. Thiocyanate esters are typically prone to alkaline hydrolysis due to nucleophilic attack by hydroxide ions .

Advanced Research Questions

Q. What reaction mechanisms govern the compound’s interactions with nucleophiles or electrophiles?

- Methodological Answer : The thiocyanate group (SCN) acts as a soft nucleophile, participating in SN₂ reactions or forming metal complexes. For example, in the presence of hydrazonoyl halides, the SCN group may undergo displacement to form thioether or thiourea derivatives. Computational studies (DFT) can model transition states to validate proposed mechanisms .

Q. How can structure-activity relationships (SAR) be explored for pharmacological applications?

- Methodological Answer :

- Substituent Modification : Systematically alter the methyl, methylamino, or phenyl groups to assess impacts on bioactivity (e.g., enzyme inhibition).

- Bioassays : Test derivatives against target enzymes (e.g., acetylcholinesterase) using fluorometric or colorimetric assays. Carbamate esters, like those in , provide SAR templates for optimizing binding affinity .

Q. How should researchers address contradictions in reported data (e.g., conflicting stability or reactivity results)?

- Methodological Answer : Replicate experiments under standardized conditions (solvent, temperature, purity). Cross-validate using orthogonal methods:

- Compare GC-MS (for volatile products) with LC-MS (for non-volatile intermediates).

- Use kinetic modeling to resolve discrepancies in hydrolysis rates .

Q. What safety protocols are critical for handling thiocyanic acid esters?

- Methodological Answer :

- PPE : Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure.

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis.

- Toxicity Mitigation : Reference acute exposure guidelines for methyl thiocyanate (oral LD₅₀ ~150 mg/kg in rats) and ensure emergency neutralizers (e.g., sodium bicarbonate) are available .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.